rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
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Overview
Description
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]heptane ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Functional Group Introduction: Introduction of the aminomethyl group is achieved through a series of reactions, including nucleophilic substitution and reduction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol
- rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-one
- rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-amine
Uniqueness
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride stands out due to its specific functional groups and the presence of the hydrochloride salt. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-2-1-6(4-8)3-7(8)10;/h6-7,10H,1-5,9H2;1H/t6-,7-,8-;/m1./s1 |
InChI Key |
XQRSWEWBFDUIJN-QTPPMTSNSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1C[C@H]2O)CN.Cl |
Canonical SMILES |
C1CC2(CC1CC2O)CN.Cl |
Origin of Product |
United States |
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